Cas no 92-05-7 (1,1'-biphenyl-3,4-diol)

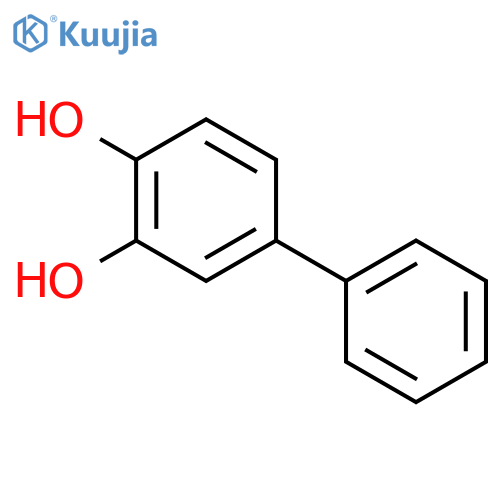

1,1'-biphenyl-3,4-diol structure

商品名:1,1'-biphenyl-3,4-diol

1,1'-biphenyl-3,4-diol 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-3,4-diol

- (1,1'-Biphenyl)-3,4-diol

- 3,4-Biphenyldiol

- 3',4'-dihydroxy-1,1'-biphenyl

- 3,4-Dihydroxybiphenyl

- 4-Phenyl-1,2-benzenediol

- 4-PHENYLCATECHOL

- 4-Phenylpyrocatechol

- biphenyl-3,4-diol

- 1,1'-biphenyl-3,4-diol

- Biphenyl, 3,4-dihydroxy

- HMS1581P06

- A903505

- EN300-1599483

- 4-phenylbenzene-1,2-diol

- [1,4-diol

- NSC-1267

- DTXSID0059039

- PD005150

- 4mmm

- DB07478

- NSC1267

- InChI=1/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H

- SCHEMBL928289

- Q27096697

- Z1198148367

- BP7

- T7L7XJ8RU1

- QDNPCYCBQFHNJC-UHFFFAOYSA-

- 3.4-Biphenyldiol

- CS-0235672

- NS00039430

- 92-05-7

- MFCD00041746

- 1,2-Benzenediol, 4-phenyl-

- AI3-17381

- AKOS006275086

- EINECS 202-121-6

- CHEMBL475398

- 4,5-DIHYDROXYBIPHENYL

- PYROCATECHOL, 4-PHENYL-

- Y10998

- Cambridge id 5510868

- Oprea1_102735

- NSC 1267

- UNII-T7L7XJ8RU1

-

- MDL: MFCD00041746

- インチ: InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H

- InChIKey: QDNPCYCBQFHNJC-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O

計算された属性

- せいみつぶんしりょう: 186.06800

- どういたいしつりょう: 186.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 1.1032 (rough estimate)

- ゆうかいてん: 139.35°C

- ふってん: 280.69°C (rough estimate)

- 屈折率: 1.6010 (estimate)

- PSA: 40.46000

- LogP: 2.76480

1,1'-biphenyl-3,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1599483-100mg |

[1,1'-biphenyl]-3,4-diol |

92-05-7 | 95.0% | 100mg |

$265.0 | 2023-09-23 | |

| Aaron | AR003BL2-500mg |

[1,1'-Biphenyl]-3,4-diol |

92-05-7 | 95% | 500mg |

$842.00 | 2024-07-18 | |

| Enamine | EN300-1599483-50mg |

[1,1'-biphenyl]-3,4-diol |

92-05-7 | 95.0% | 50mg |

$177.0 | 2023-09-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306342-250mg |

[1,1'-biphenyl]-3,4-diol |

92-05-7 | 98% | 250mg |

¥4024.00 | 2024-04-25 | |

| Aaron | AR003BL2-10g |

[1,1'-Biphenyl]-3,4-diol |

92-05-7 | 95% | 10g |

$4531.00 | 2024-07-18 | |

| abcr | AB496512-1g |

[1,1'-Biphenyl]-3,4-diol; . |

92-05-7 | 1g |

€1159.00 | 2025-03-19 | ||

| A2B Chem LLC | AB53882-100mg |

[1,1'-Biphenyl]-3,4-diol |

92-05-7 | 95% | 100mg |

$314.00 | 2024-07-18 | |

| A2B Chem LLC | AB53882-500mg |

[1,1'-Biphenyl]-3,4-diol |

92-05-7 | 95% | 500mg |

$661.00 | 2024-07-18 | |

| A2B Chem LLC | AB53882-50mg |

[1,1'-Biphenyl]-3,4-diol |

92-05-7 | 95% | 50mg |

$222.00 | 2024-07-18 | |

| A2B Chem LLC | AB53882-1g |

[1,1'-Biphenyl]-3,4-diol |

92-05-7 | 95% | 1g |

$838.00 | 2024-07-18 |

1,1'-biphenyl-3,4-diol 関連文献

-

Sasan Shadpour,Ahlam Nemati,Nicola Jane Boyd,Lin Li,Marianne Estelle Prév?t,Samantha L. Wakerlin,Julie P. Vanegas,Miros?aw Salamończyk,Elda Hegmann,Chenhui Zhu,Mark R. Wilson,Antal I. Jákli,Torsten Hegmann Mater. Horiz. 2019 6 959

-

D. J?drzkiewicz,J. Ejfler,N. Gulia,?. John,S. Szafert Dalton Trans. 2015 44 13700

-

Martin Hor?ic,Ji?í Svoboda,Arno?t Seidler,Václav Kozmík,Vladimíra Novotná,Damian Pociecha,Ewa Gorecka RSC Adv. 2016 6 41972

-

M. Martínez-Abadía,B. Robles-Hernández,B. Villacampa,M. R. de la Fuente,R. Giménez,M. B. Ros J. Mater. Chem. C 2015 3 3038

-

Dominika Pomik?o,Anna Pietrzak,Ryohei Kishi,Piotr Kaszyński Mater. Chem. Front. 2023 7 4928

92-05-7 (1,1'-biphenyl-3,4-diol) 関連製品

- 580-51-8(3-Phenylphenol)

- 50715-82-7(5-Methyl-[1,1'-biphenyl]-3-ol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92-05-7)1,1'-biphenyl-3,4-diol

清らかである:99%/99%

はかる:250mg/1g

価格 ($):361.0/687.0